molecular formula C9H13NO B089454 3-Ethylamino-4-methylphenol CAS No. 120-37-6

3-Ethylamino-4-methylphenol

Cat. No.: B089454
CAS No.: 120-37-6
M. Wt: 151.21 g/mol
InChI Key: CTGSQPRDMHCIMM-UHFFFAOYSA-N
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Description

3-Ethylamino-4-methylphenol is an organic compound with the molecular formula C9H13NO. It is also known by other names such as 4-Methyl-3-(N-ethylamino)-phenol and 3-(Ethylamino)-p-cresol . This compound is characterized by a phenol group substituted with an ethylamino group at the third position and a methyl group at the fourth position. It appears as a purple solid and is insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 3-Ethylamino-4-methylphenol involves the catalytic hydrogenation of 3-nitro-4-methylphenol in the presence of a Lewis acid catalyst. The reaction is carried out in an ethanol/tetrahydrofuran solvent mixture, preheated to 25-30°C . Another method involves a gas-liquid-solid three-phase heterogeneous reaction under high temperature and high pressure conditions (15 atm) to ensure full contact of the three phases .

Industrial Production Methods

Industrial production of this compound typically involves similar catalytic hydrogenation processes, optimized for large-scale production. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Ethylamino-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group in precursor compounds can be reduced to form the amino group.

    Substitution: The ethylamino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Electrophilic reagents such as alkyl halides can be used under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amino derivatives.

    Substitution: Alkylated phenols and related compounds.

Scientific Research Applications

3-Ethylamino-4-methylphenol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-methylphenol: Similar structure but with an amino group instead of an ethylamino group.

    4-Methylphenol (p-Cresol): Lacks the ethylamino group.

    3-Ethylamino-phenol: Lacks the methyl group at the fourth position.

Uniqueness

3-Ethylamino-4-methylphenol is unique due to the presence of both an ethylamino group and a methyl group on the phenol ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

3-(ethylamino)-4-methylphenol
Source PubChem
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InChI

InChI=1S/C9H13NO/c1-3-10-9-6-8(11)5-4-7(9)2/h4-6,10-11H,3H2,1-2H3
Source PubChem
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InChI Key

CTGSQPRDMHCIMM-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCNC1=C(C=CC(=C1)O)C
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Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Record name 3-ETHYLAMINO-4-METHYLPHENOL
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DSSTOX Substance ID

DTXSID7025269
Record name 3-Ethylamino-4-methylphenol
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Molecular Weight

151.21 g/mol
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Physical Description

3-ethylamino-4-methylphenol is a purple solid. (NTP, 1992)
Record name 3-ETHYLAMINO-4-METHYLPHENOL
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Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992)
Record name 3-ETHYLAMINO-4-METHYLPHENOL
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CAS No.

120-37-6
Record name 3-ETHYLAMINO-4-METHYLPHENOL
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Record name 3-Ethylamino-p-cresol
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Record name Phenol, 3-(ethylamino)-4-methyl-
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Record name 3-Ethylamino-4-methylphenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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